molecular formula C21H15N3O3S B4701715 3-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

3-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No. B4701715
M. Wt: 389.4 g/mol
InChI Key: BHYWIAAESHGQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a chemical compound that is commonly used in scientific research. It is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects. The compound has been synthesized using a number of different methods, and its mechanism of action has been extensively studied. In

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting the activity of HDACs, 3-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-nitrobenzamide can alter gene expression and lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-nitrobenzamide are diverse. The compound has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of HDACs. It has also been shown to have anti-cancer properties, as it can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-nitrobenzamide in lab experiments is its ability to inhibit the activity of HDACs. This can be useful in studying the role of HDACs in gene expression and disease states. However, one limitation of using this compound is its potential toxicity. Care must be taken when handling and using the compound in lab experiments.

Future Directions

There are many potential future directions for research involving 3-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-nitrobenzamide. One area of research could focus on the development of new HDAC inhibitors based on the structure of this compound. Additionally, research could focus on the use of this compound in the treatment of neurodegenerative diseases and cancer. Further studies could also explore the potential toxicity of this compound and ways to mitigate any potential adverse effects.

Scientific Research Applications

3-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. The compound has also been shown to have anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

3-methyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c1-13-11-15(9-10-19(13)24(26)27)20(25)23-21-22-18(12-28-21)17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYWIAAESHGQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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